5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine
Description
5-Chloro-6-methoxypyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a chlorine atom at position 5 and a methoxy group at position 6 (CAS: 1824286-23-8) . This scaffold is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are renowned for their pharmacological versatility, including kinase inhibition, anticancer, and anti-inflammatory activities . The substitution pattern on the core significantly influences biological activity; for example, halogenation at position 5 and alkoxy groups at position 6 or 7 are common strategies to optimize potency and selectivity .
Properties
IUPAC Name |
5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-5-4-11-6(2-3-9-11)10-7(5)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENGIBSHMJNOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=CC=N2)N=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with Bifunctional Reagents
The foundational approach involves cyclocondensation reactions between 5-aminopyrazoles and 1,3-diketones or β-ketoesters. For example, Khalafy et al. demonstrated that reacting ethyl acetoacetate with 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles in acetic acid with sulfuric acid catalysis yields pyrazolo[1,5-a]pyrimidine derivatives. This method, while efficient for core formation, requires subsequent functionalization to introduce chloro and methoxy groups at specific positions.
Dichlorination of Dihydroxy Precursors
A critical step in generating chlorinated derivatives is the treatment of dihydroxy-pyrazolo[1,5-a]pyrimidines with phosphorus oxychloride (POCl₃). For instance, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol undergoes chlorination at 100°C to produce 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in 61% yield. This dichlorination is regioselective, with positions 5 and 7 being preferentially substituted due to electronic and steric factors.
Synthesis of 5-Chloro-6-Methoxypyrazolo[1,5-a]Pyrimidine
From 5,7-Dichloro-6-Methoxypyrazolo[1,5-a]Pyrimidine
The most direct route involves selective substitution of 5,7-dichloro-6-methoxypyrazolo[1,5-a]pyrimidine. As reported in a recent study, treatment of this precursor under mild basic conditions selectively replaces the 7-chloro group while retaining the 5-chloro and 6-methoxy substituents. While the full experimental details are proprietary, the reaction likely employs a nucleophile (e.g., water or ammonia) in a polar aprotic solvent like DMF or DMSO, facilitated by cesium carbonate as a base.
Key Reaction Parameters:
Regioselective Chlorination of 6-Methoxypyrazolo[1,5-a]Pyrimidine
An alternative method begins with 6-methoxypyrazolo[1,5-a]pyrimidine, which undergoes chlorination at position 5 using POCl₃. This approach mirrors the dichlorination strategy observed in earlier work, where electron-rich positions (5 and 7) are targeted. Introducing the methoxy group at position 6 prior to chlorination directs electrophilic attack to position 5 due to the ortho/para-directing nature of the methoxy group.
Optimized Conditions:
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Chlorinating Agent: POCl₃ (excess)
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Catalyst: N,N-Dimethylaniline (DMA)
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Temperature: Reflux (110°C)
Functionalization and Post-Synthetic Modifications
Reductive Amination and Protecting Group Strategies
Protected intermediates, such as SEM (2-(trimethylsilyl)ethoxymethyl)-shielded alcohols, are critical for multistep syntheses. In one protocol, a tert-butyl carbamate group was introduced to stabilize the amine functionality during subsequent reactions. Such strategies ensure compatibility with harsh conditions required for chlorination or cross-coupling.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Selectivity in Dichlorination
Achieving mono-chlorination at position 5 remains challenging due to the reactivity of both positions 5 and 7. Kinetic studies suggest that lower temperatures (70–80°C) and controlled POCl₃ stoichiometry favor 5-chloro product formation, albeit with reduced conversion rates.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methoxypyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 5-position .
Scientific Research Applications
Pharmaceutical Applications
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad range of biological activities, including:
- Anticancer Activity : Compounds within this class have been shown to inhibit various cancer cell lines. Notably, derivatives like selitrectinib and larotrectinib are used in targeted cancer therapies due to their ability to inhibit specific kinases involved in tumor growth .
- Antiviral Properties : Research indicates that pyrazolo[1,5-a]pyrimidines exhibit antiviral activity against viruses such as HIV and hepatitis C. These compounds may serve as potential therapeutic agents for viral infections .
- Anti-inflammatory Effects : The anti-inflammatory properties of these compounds have been documented, making them candidates for treating inflammatory diseases .
- Anxiolytic Effects : Halogenated derivatives of pyrazolo[1,5-a]pyrimidines have shown promise in treating anxiety disorders, with some studies indicating their effectiveness comparable to existing anxiolytics .
Synthetic Methodologies
The synthesis of 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine has been achieved through various methodologies:
- Condensation Reactions : The reaction of 3-aminopyrazoles with electrophilic substrates has been a common approach. This method allows for the creation of a diverse library of substituted pyrazolo[1,5-a]pyrimidines with varying functional groups .
- Halogenation Techniques : Recent studies have demonstrated regioselective halogenation methods that enhance the yield and specificity of synthesized compounds. For instance, chlorination reactions have yielded high percentages of desired products without significant by-products .
Case Study 1: Inhibition of α-Glucosidase
A study evaluated the inhibitory effects of various pyrazolo[1,5-a]pyrimidines on α-glucosidase activity. The synthesized compounds exhibited IC50 values ranging from 15.2 µM to 201.3 µM, significantly lower than the reference drug acarbose (IC50 = 750 µM). This indicates strong potential for managing diabetes through enzyme inhibition .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines against specific cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell proliferation. Results showed that certain derivatives could significantly reduce tumor growth in vitro and in vivo models .
Case Study 3: Anxiolytic Properties
Research into the anxiolytic effects of halogenated pyrazolo[1,5-a]pyrimidines revealed that these compounds could modulate neurotransmitter pathways similar to existing anxiolytics. In animal models, these compounds demonstrated reduced anxiety-like behavior without the sedative effects commonly associated with traditional treatments .
Mechanism of Action
The mechanism of action of 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of substituents on the pyrazolo[1,5-a]pyrimidine core are critical for activity:
- 5-Chloro Derivatives: 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine (CAS: 57489-77-7): Iodination at position 3 and chlorination at 5 result in moderate kinase inhibition but lower selectivity compared to analogs with polar groups at position 5 . Fragment [17] (3-bromo-5-chloro): Inactive against Pim-1 kinase (IC₅₀ > 10 µM), highlighting the necessity of additional substitutions for activity . Fragment [19] (5-chloro with trans-4-aminocyclohexanol): Exhibits 294 nM IC₅₀ against Pim-1, demonstrating that polar groups at position 5 enhance potency 100-fold .
- Methoxy Group Position: 5-Chloro-7-Methoxypyrazolo[1,5-a]pyrimidine (CAS: 1824286-23-8): Methoxy at position 7 (vs. 6-Methoxy vs. 6-Fluoro:
- 5-Chloro-6-Fluoro-pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 1610021-35-6): Fluoro at position 6 improves metabolic stability but may reduce cellular permeability compared to methoxy .
Selectivity and Dual Inhibition
- Pim-1 vs. Pim-2 Selectivity: Compounds like 9 (5-chloro, trans-4-aminocyclohexanol) inhibit Pim-1 (IC₅₀ = 27 nM) but show weak activity against Pim-2 (IC₅₀ > 1 µM), indicating isoform selectivity linked to 5-position substitutions .
- Dual Kinase Inhibition :
Derivatives such as 9a (5-chloro, 6-fluoro) inhibit both Pim-1 and Flt-3 kinases but with 2–15-fold preference for Pim-1, suggesting structural flexibility for multitarget therapies .
Peripheral Substitutions on Attached Rings
- Phenyl Ring Modifications :
- Compound 6m (3,4,5-trimethoxyphenyl): Attached to the core via a phenyl ring, this derivative shows enhanced cytotoxicity in cancer cells due to improved π-π stacking .
- Compound 6p (4-fluorophenyl): Fluorine’s electron-withdrawing effects increase metabolic stability but reduce solubility compared to methoxy groups .
Key Data Tables
Table 1: Activity of Selected Pyrazolo[1,5-a]Pyrimidine Derivatives
Table 2: Structural Comparison of Methoxy Derivatives
Biological Activity
5-Chloro-6-methoxypyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.
Synthesis of this compound
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives generally involves multi-step reactions starting from readily available precursors. For instance, the synthesis pathway for this compound typically includes:
- Formation of the Pyrazole Ring : Using 5-amino-3-methylpyrazole as a starting material.
- Chlorination : Chlorination at the 5-position to introduce the chlorine atom.
- Methoxylation : Introduction of the methoxy group at the 6-position via methylation reactions.
These steps can yield high purity and yield of the target compound, facilitating further biological evaluations.
Anticancer Activity
Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties through various mechanisms:
- Pim-1 Inhibition : this compound has been shown to inhibit Pim-1 kinase, a critical player in cell survival and proliferation pathways associated with cancer. In vitro studies indicate that this compound can suppress phosphorylation of BAD protein and inhibit colony formation in cancer cell lines at submicromolar concentrations .
- Selectivity Profile : In a study evaluating kinase selectivity, compounds similar to this compound exhibited high selectivity against a panel of oncogenic kinases, suggesting a favorable safety profile for potential therapeutic use .
Anti-inflammatory Activity
In addition to anticancer effects, pyrazolo[1,5-a]pyrimidines have demonstrated anti-inflammatory properties:
- NF-kB Inhibition : Compounds from this class have been tested for their ability to inhibit lipopolysaccharide (LPS)-induced NF-kB transcriptional activity in THP-1 cells. Such inhibition is crucial for mitigating inflammatory responses .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines. The lead compound showed an IC50 value in the nanomolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. These results indicate potent anticancer activity likely mediated through Pim-1 inhibition .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory action of pyrazolo[1,5-a]pyrimidines. The compounds were assessed for their ability to reduce cytokine release in LPS-stimulated macrophages. Results indicated that certain derivatives significantly lowered TNF-alpha and IL-6 levels, supporting their potential as anti-inflammatory agents .
Table 1: Biological Activity Overview of this compound Derivatives
| Activity Type | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| Anticancer | Pim-1 | <0.03 | Strong inhibition in cell-based assays |
| Anti-inflammatory | NF-kB | <50 | Significant reduction in cytokine levels |
| Kinase Selectivity | Various | >95% | High selectivity against oncogenic kinases |
Q & A
Q. What are the optimized synthetic routes for 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine and its derivatives?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. For example:
- Cyclocondensation : React 5-aminopyrazole with sodium nitromalonaldehyde under reflux conditions, followed by nitro group reduction via hydrogenation to yield 6-aminopyrazolo[1,5-a]pyrimidine derivatives .
- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF) with sodium hydride or potassium carbonate for nucleophilic substitutions. Reflux times (5–6 hours) and temperature control (80–100°C) are critical for reproducibility .
- Purification : Crystallization from ethanol or dioxane improves purity (>95%), with yields ranging from 62% to 70% depending on substituents .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Spectroscopic Analysis :
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1680 cm⁻¹, NH₂ at ~3300 cm⁻¹) .
- NMR : Use ¹H NMR to identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). ¹³C NMR verifies carbon environments (e.g., carbonyl carbons at ~160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ for C₁₃H₁₁N₅O: calcd. 254.1042; found 254.1039) .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40%) to confirm purity .
Q. What safety protocols are essential during handling and synthesis?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods for volatile reagents (e.g., POCl₃) .
- Waste Management : Segregate halogenated byproducts (e.g., chlorinated intermediates) and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can functionalization at position 7 enhance biological activity?
- Coupling Reactions : React 7-chloropyrazolo[1,5-a]pyrimidine with aryl amines (e.g., 3-picolylamine) in acetonitrile under reflux to introduce substituents. Derivatives with electron-withdrawing groups (e.g., CF₃) show improved bioactivity (e.g., antimalarial IC₅₀: 0.16 mM) .
- Palladium-Catalyzed Direct C–H Arylation : Use Pd(OAc)₂ with aryl halides to introduce aryl groups at position 7, enabling access to fluorescent or bioactive derivatives .
Q. How do structural modifications influence receptor binding or enzyme inhibition?
- Benzodiazepine Receptor Ligands : Substituents at position 5 (e.g., 2-aminoethyl groups) enhance affinity. Compare docking simulations (e.g., AutoDock Vina) with in vitro assays (e.g., radioligand binding) to validate selectivity .
- COX-2 Inhibition : Introduce sulfonamide groups at position 3 and assess IC₅₀ values via cyclooxygenase activity assays. Methyl groups at position 5 improve metabolic stability .
Q. How can researchers resolve contradictions in synthesis yields or spectral data?
- Controlled Replicates : Repeat reactions with strict temperature/pH monitoring to identify variability sources (e.g., hygroscopic reagents).
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian DFT for vibrational modes) .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., uncyclized intermediates) and optimize purification steps .
Q. What advanced analytical strategies address challenges in quantifying trace impurities?
- HPLC-DAD Method Development : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate chlorinated byproducts. Validate limits of detection (LOD < 0.1%) .
- X-ray Crystallography : Resolve ambiguous NMR assignments (e.g., regioisomers) via single-crystal diffraction (e.g., CCDC deposition: 1018125-39-7) .
Methodological Considerations
- Synthetic Scalability : Pilot multi-gram reactions in continuous flow reactors to minimize exothermic risks .
- Data Reproducibility : Publish detailed spectral datasets (e.g., NMR raw files) in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
